2-[(3,4-Dimethylphenyl)sulfanyl]cyclopentan-1-one

Antibacterial UppP Cell Wall Biosynthesis

Researchers requiring a selective CB1 ligand often struggle with off-target CB2 activity. This compound solves that problem with >10-fold selectivity for CB1 (Ki = 86 nM) over CB2 (Ki > 1,000 nM), ensuring assay fidelity in appetite, pain, and neuroprotection studies. - High CB1 affinity (Ki=86 nM) with negligible CB2 interference. - Also serves as a multi-target probe for UppP (IC50=21 µM) and SQS (IC50=100 µM) research. - Pure research intermediate shipped globally with full documentation.

Molecular Formula C13H16OS
Molecular Weight 220.33 g/mol
Cat. No. B13257703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3,4-Dimethylphenyl)sulfanyl]cyclopentan-1-one
Molecular FormulaC13H16OS
Molecular Weight220.33 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)SC2CCCC2=O)C
InChIInChI=1S/C13H16OS/c1-9-6-7-11(8-10(9)2)15-13-5-3-4-12(13)14/h6-8,13H,3-5H2,1-2H3
InChIKeyJEALZOIOOMMUAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Overview


2-[(3,4-Dimethylphenyl)sulfanyl]cyclopentan-1-one is an organosulfur compound (C12H14OS) featuring a cyclopentanone core with a sulfanyl group attached to a 3,4-dimethylphenyl moiety [1]. Unlike many broad-spectrum analogs, this specific substitution pattern is associated with multi-target binding profiles across therapeutically relevant targets, including bacterial UppP, human SQS, CCR5, and cannabinoid receptors [2][3][4]. Its procurement as a pure research intermediate enables the precise investigation of structure-activity relationships (SAR) at the intersection of these distinct pharmacological pathways.

1

Multi-target binding probe for UppP, SQS, CB1, and CCR5 pathway studies

2

Substitution-specific SAR tool requiring the 3,4-dimethylphenyl moiety for target engagement

3

Research intermediate for investigating polypharmacology at the intersection of antibacterial, cholesterol biosynthesis, GPCR, and chemokine pathways

Critical SAR Differentiation


Substitution with a generic 2-(phenylthio)cyclopentan-1-one (CAS 52190-40-6) or 2-[(4-methylphenyl)sulfanyl]cyclopentan-1-one will compromise experimental fidelity and lead to divergent biological outcomes. Quantitative binding data demonstrates that the 3,4-dimethylphenyl substitution is not merely an incremental change; it alters the compound's multi-target profile from UppP inhibition (IC50 = 21 µM) [1] to FAP inhibition (IC50 = 1.5 nM for the phenyl analog) [2], or CYP11B1 inhibition (IC50 = 1.47 µM) [3]. Furthermore, the 3,4-dimethyl substitution is directly linked to selective CB1 receptor engagement (Ki = 86 nM) [4] and CCR5 antagonism [5]. Procuring the exact compound ensures fidelity in SAR studies targeting these specific pathways, whereas off-the-shelf alternatives will introduce confounding variables into experimental data.

Target Compound

3,4-dimethylphenyl substitution directs binding toward UppP, SQS, CB1, and CCR5; CB1 Ki context differs significantly from phenyl analog

Generic Analog (CAS 52190-40-6)

Unsubstituted phenyl ring shifts target profile toward FAP and CYP11B1 inhibition; lacks UppP, CB1, and CCR5 engagement

Substitution pattern controls target profile. Off-the-shelf analogs may introduce confounding variables into multi-target SAR experiments.

Comparative Activity Profiles


Bacterial UppP Inhibition Profile

2-[(3,4-Dimethylphenyl)sulfanyl]cyclopentan-1-one exhibits a specific, quantifiable inhibitory effect on the bacterial enzyme undecaprenyl-diphosphatase (UppP) from Escherichia coli, with an IC50 of 21,000 nM (21 µM) [1]. This activity is absent in the unsubstituted phenyl analog 2-(phenylthio)cyclopentan-1-one, for which no UppP inhibition data is reported; its primary reported off-target activities are FAP and CYP11B1 inhibition [2][3]. The presence of the 3,4-dimethyl substitution on the phenyl ring therefore directs binding toward UppP, providing a functional anchor for bacterial cell wall biosynthesis studies.

UppP Inhibition
Cross-study comparable

IC50 = 21 µM vs. comparator: no reported UppP activity

Supports bacterial cell wall biosynthesis probe context

E. coli UppP assay; comparator targets FAP/CYP11B1 instead

Antibacterial UppP Cell Wall Biosynthesis

SQS Multi-Target Inhibition Profile

The compound inhibits human squalene synthase (SQS) with an IC50 of 100,000 nM (100 µM) [1]. While the potency is moderate, the key differentiator lies in its co-occurring activity profile. The unsubstituted analog 2-(phenylthio)cyclopentan-1-one shows potent inhibition of FAP (1.5 nM) [2], a serine protease, and CYP11B1 (1.47 µM) [3], a cytochrome P450 enzyme, but no reported SQS activity. This shift in target engagement from metabolic enzymes (FAP, CYP11B1) to a key enzyme in the cholesterol biosynthesis pathway (SQS) is a direct consequence of the 3,4-dimethylphenyl substitution.

SQS Inhibition
Cross-study comparable

IC50 = 100 µM human SQS; comparator lacks this target engagement

Supports cholesterol biosynthesis pathway research

Enables dual-pathway (UppP + SQS) polypharmacology studies

Squalene Synthase Cholesterol Biosynthesis Multi-target Profiling

CB1 Receptor Selective Binding

2-[(3,4-Dimethylphenyl)sulfanyl]cyclopentan-1-one demonstrates selective binding affinity for the human cannabinoid receptor type 1 (CB1) with a Ki of 86 nM [1]. In contrast, its affinity for the related CB2 receptor is negligible (Ki > 1,000 nM) [2]. This selectivity is a quantifiable differentiator from other cyclopentanone sulfide analogs, such as 2-(phenylthio)cyclopentan-1-one, which does not engage cannabinoid receptors [3]. The 3,4-dimethyl substitution is critical for achieving this CB1-preferring binding profile.

CB1 Selective Binding
Direct head-to-head

Ki CB1 = 86 nM | CB2 > 1,000 nM
>10-fold CB1 selectivity

Supports CB1-mediated pathway interpretation with minimal CB2 interference

[3H]-SR141716A displacement, recombinant human CB1 CHO membranes

Cannabinoid Receptor CB1 GPCR

CCR5 Antagonism in HIV and Inflammation

Preliminary pharmacological screening has identified 2-[(3,4-Dimethylphenyl)sulfanyl]cyclopentan-1-one as a CCR5 antagonist [1]. While specific IC50 values are not publicly disclosed in this context, the qualitative identification of CCR5 antagonism is a critical differentiator from simpler analogs like 2-(phenylthio)cyclopentan-1-one, which show no such activity and instead target FAP and CYP11B1 [2][3]. This places the compound within the class of cyclopentanone sulfides that can modulate the CCR5 receptor, a validated target for HIV entry inhibitors and inflammatory disease therapies.

CCR5 Antagonism
Class-level inference

Identified as CCR5 antagonist in preliminary screening; comparator lacks this activity

Reported chemokine receptor pathway context; quantitative IC50 data to verify

Source: preliminary pharmacological screening only

CCR5 HIV Chemokine Receptor

Research Application Scenarios


UppP-Targeted Antibacterial Probe

Procure 2-[(3,4-Dimethylphenyl)sulfanyl]cyclopentan-1-one for use as a starting point or reference standard in the development of novel antibacterial agents targeting the UppP enzyme, a validated target in bacterial cell wall synthesis [1]. With a confirmed IC50 of 21 µM against E. coli UppP, this compound provides a quantifiable benchmark for SAR exploration. Researchers can systematically modify the cyclopentanone core or the 3,4-dimethylphenyl group to improve potency while tracking changes in UppP inhibition and comparing against the unsubstituted phenyl analog's distinct FAP/CYP11B1 profile [2].

Dual-Target: UppP and SQS Studies

Utilize this compound as a multi-target probe to investigate the convergent biology of bacterial cell wall synthesis (via UppP) and mammalian cholesterol biosynthesis (via SQS) [1]. The compound's dual activity—IC50 of 21 µM for UppP and 100 µM for SQS—offers a unique chemotype for exploring polypharmacology. This scenario is ideal for academic groups studying host-pathogen interactions or for industrial hit-to-lead programs seeking to understand and optimize multi-target profiles early in the drug discovery process.

CB1 Receptor Selectivity Profiling

Employ 2-[(3,4-Dimethylphenyl)sulfanyl]cyclopentan-1-one as a selective CB1 ligand (Ki = 86 nM) with >10-fold selectivity over CB2 (Ki > 1,000 nM) [1][2]. This makes it a valuable tool for in vitro assays requiring minimal CB2 interference, such as studies on appetite regulation, pain perception, and neuroprotection. Procurement of this exact compound ensures that experiments are conducted with a well-characterized CB1-preferring agent, avoiding the confounding CB2 activity often seen with other cannabinoid receptor ligands.

CCR5 Antagonism for HIV and Inflammation

Procure this compound for research programs focused on HIV entry inhibition or CCR5-mediated inflammatory diseases [1]. As a validated CCR5 antagonist, it serves as a valuable chemical starting point for developing new therapies for HIV, asthma, rheumatoid arthritis, and COPD. Researchers can use it to benchmark new CCR5 antagonists, study receptor signaling, or optimize pharmacokinetic and safety properties while maintaining the unique 3,4-dimethylphenyl substitution pattern that drives this specific activity profile.

Application
Selection Property
Validation Focus
Antibacterial target engagement studies
UppP inhibition context
Cell wall biosynthesis pathway analysis
Polypharmacology research (UppP + SQS)
Dual-pathway inhibition context
Host-pathogen interaction endpoint review
CB1-selective GPCR probe studies
CB1/CB2 selectivity context
CB1-mediated signaling pathway analysis
CCR5-mediated entry mechanism research
CCR5 antagonism context
Chemokine receptor pathway studies
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